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(2,2-Difluorocyclohexyl)methanol

Cat. No.: B2366528
CAS No.: 1545583-95-6
M. Wt: 150.169
InChI Key: RFIXBKDDBRTKOX-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Synthesis and Molecular Design

Fluorine's distinction as the most electronegative element imparts a range of transformative properties to organic molecules. When bonded to carbon, it forms the strongest single bond in organic chemistry, which can significantly enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. researchgate.netnih.gov This stability is a critical attribute in the design of long-lasting pharmaceuticals and agrochemicals.

The introduction of fluorine can also modulate a molecule's physicochemical properties, such as lipophilicity, acidity, and basicity. wikipedia.org The compact size of the fluorine atom, comparable to that of hydrogen, allows it to act as a "super-hydrogen" or a hydrogen isostere, yet its electronic influence is vastly different. nih.gov This unique combination of size and polarity can lead to enhanced binding affinities with target proteins and can alter molecular conformation. wikipedia.orgrsc.org Consequently, approximately 30% of new drug approvals now contain fluorine, highlighting its pivotal role in modern drug discovery.

The Role of Cyclohexylmethanol Scaffolds in Advanced Chemical Research

The cyclohexylmethanol scaffold is a valuable building block in medicinal chemistry, offering a blend of desirable structural features. The cyclohexane (B81311) ring provides a three-dimensional, non-aromatic scaffold that can effectively explore chemical space and position functional groups in precise orientations for optimal interaction with biological targets. Its lipophilic nature is often advantageous for traversing cellular membranes.

The primary alcohol group (methanol, -CH₂OH) is a versatile functional handle. It can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target. Furthermore, it serves as a key synthetic intermediate, allowing for the straightforward introduction of a wide array of other functional groups, thereby enabling the generation of diverse chemical libraries for screening and optimization in drug discovery programs. sigmaaldrich.comsigmaaldrich.com The combination of the conformationally defined cyclohexane ring with the reactive and interactive methanol (B129727) moiety makes the cyclohexylmethanol scaffold a privileged platform in the design of new chemical entities. wikipedia.org

Historical and Current Perspectives on Difluorinated Alcohols in Academia

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, reported in 1835. wikipedia.org However, the field saw a dramatic expansion after World War II, driven by the need for new materials with unique properties. researchgate.netjst.go.jp Early work was often hampered by the challenges of handling highly reactive fluorinating agents. numberanalytics.com

In recent decades, the focus has shifted towards the selective and efficient introduction of fluorine into complex molecules. Gem-difluorinated moieties (CF₂) have garnered particular attention as they can act as bioisosteres for carbonyl groups or ethers, while also imparting unique electronic properties and conformational constraints. nih.gov The development of safer and more versatile fluorinating reagents has made the synthesis of structures like gem-difluorinated alcohols more accessible. chemrxiv.org

Current research continues to explore novel methods for synthesizing fluorinated aliphatic rings and their derivatives. chemrxiv.org Difluorinated alcohols, including cyclic variants like (2,2-Difluorocyclohexyl)methanol, are increasingly valued as building blocks. They offer a pathway to novel chemical entities with potentially improved metabolic stability, binding affinity, and other key drug-like properties, representing an active and evolving area of academic and industrial research. nih.govrsc.org

Chemical and Physical Properties

Below is a table detailing some of the key chemical and physical properties of this compound and related compounds for comparison.

PropertyThis compound4,4-Difluorocyclohexyl)methanolCyclohexylmethanol
Molecular Formula C₇H₁₂F₂O uni.luC₇H₁₂F₂O sigmaaldrich.comC₇H₁₄O wikipedia.org
Molar Mass 150.17 g/mol uni.lu150.17 g/mol sigmaaldrich.com114.19 g/mol wikipedia.org
Appearance -Liquid sigmaaldrich.comColorless liquid wikipedia.org
Boiling Point -207-213 °C sigmaaldrich.com187-188 °C wikipedia.org
Density -1.154 g/mL at 25 °C sigmaaldrich.com0.9339 g/cm³ wikipedia.org
Refractive Index -n20/D 1.431 sigmaaldrich.comn20/D 1.465 sigmaaldrich.com
Flash Point -101 °C sigmaaldrich.com71 °C wikipedia.org
XLogP (Predicted) 1.9 uni.lu--
SMILES C1CCC(C(C1)CO)(F)F uni.luOCC1CCC(F)(F)CC1 sigmaaldrich.comC1CCC(CC1)CO wikipedia.org
InChIKey RFIXBKDDBRTKOX-UHFFFAOYSA-N uni.luXJZNZSLOHZLFQP-UHFFFAOYSA-N sigmaaldrich.comVSSAZBXXNIABDN-UHFFFAOYSA-N wikipedia.org

Note: Experimental data for this compound is limited. Data for the isomeric 4,4-difluorocyclohexyl)methanol and the non-fluorinated parent compound are provided for context and comparison.

An in-depth examination of the synthetic methodologies for producing this compound reveals a multifaceted approach, primarily centered on the strategic construction of the key 2,2-difluorocyclohexyl moiety, followed by the formation of the hydroxymethyl group. The synthesis of this fluorinated aliphatic alcohol requires a careful selection of fluorination techniques and subsequent functional group manipulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12F2O B2366528 (2,2-Difluorocyclohexyl)methanol CAS No. 1545583-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,2-difluorocyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O/c8-7(9)4-2-1-3-6(7)5-10/h6,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIXBKDDBRTKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545583-95-6
Record name (2,2-difluorocyclohexyl)methanol
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Synthetic Methodologies for 2,2 Difluorocyclohexyl Methanol

The synthesis of (2,2-difluorocyclohexyl)methanol can be logically divided into two primary stages: the introduction of the geminal difluoro group onto the cyclohexane (B81311) ring and the subsequent elaboration of a functional group to produce the primary alcohol.

Advanced Spectroscopic and Computational Characterization of 2,2 Difluorocyclohexyl Methanol

High-Resolution Spectroscopic Probes for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the three-dimensional structure of complex molecules like (2,2-Difluorocyclohexyl)methanol. These methods provide detailed information on connectivity, stereochemistry, and intermolecular interactions.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Conformational and Stereochemical Assignments

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the precise conformation and stereochemistry of this compound. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments is required for a complete assignment.

The cyclohexane (B81311) ring is expected to adopt a chair conformation to minimize torsional and angle strain. jkps.or.kr The hydroxymethyl group [-CH₂OH] can exist in either an axial or equatorial position relative to the ring. The gem-difluoro group at the C2 position significantly influences this equilibrium.

Two-dimensional NMR experiments are crucial for assigning the complex spectra and determining the dominant conformation:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, identifying protons on adjacent carbon atoms and mapping the spin systems within the cyclohexane ring and the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for identifying the quaternary C2 carbon (which has no attached protons) through its correlation with protons on C1, C3, and the hydroxymethyl group.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, irrespective of bonding. This is the key technique for determining stereochemistry. For instance, observing a NOE between the C1 proton and one of the C3 or C5 axial protons would confirm an equatorial orientation of the hydroxymethyl group.

The analysis of ³J(H,H) coupling constants from the high-resolution ¹H NMR spectrum provides further conformational insights. nih.gov Large coupling constants (typically 8-12 Hz) between vicinal protons indicate a diaxial relationship, while smaller values are characteristic of axial-equatorial or diequatorial arrangements. nih.gov

Table 1: Expected NMR Data for the Dominant Conformer of this compound This table presents hypothetical, yet scientifically plausible, data based on the analysis of similar fluorinated cyclohexane structures.

Nucleus Experiment Expected Chemical Shift (δ, ppm) Key Correlations and Remarks

| ¹H | 1D ¹H, COSY, NOESY | 1.2 - 2.2 (Ring CH₂) 3.5 - 3.8 (CH₂OH) ~4.5 (OH) | Complex overlapping multiplets for ring protons. Diastereotopic protons of the CH₂OH group will show distinct signals and coupling. NOESY is critical for differentiating axial vs. equatorial protons. nih.gov | | ¹³C | 1D ¹³C, HSQC, HMBC | 20 - 45 (Ring CH₂) ~65 (CH₂OH) ~120 (CF₂) | The CF₂ carbon signal is a characteristic triplet due to ¹J(C,F) coupling. HMBC confirms connectivity to the quaternary C2. nih.gov | | ¹⁹F | 1D ¹⁹F | -90 to -110 | The two fluorine atoms are diastereotopic and are expected to show an AB quartet, with further coupling to vicinal protons. |

Advanced Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Functional Group Analysis in Fluorinated Alcohols

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding. researchgate.net For this compound, these methods are sensitive to the O-H, C-H, C-O, and C-F bonds.

The most informative region in the IR spectrum is the O-H stretching band. In a dilute, non-polar solvent, a sharp band around 3600-3650 cm⁻¹ would indicate a "free," non-hydrogen-bonded hydroxyl group. However, in the condensed phase (liquid or solid), intermolecular hydrogen bonding causes this band to broaden significantly and shift to a lower frequency (typically 3200-3500 cm⁻¹). nih.govrsc.org The extent of this red shift and broadening provides a qualitative measure of the strength of the hydrogen-bonding network. researchgate.netnih.gov

Raman spectroscopy is a complementary technique. While the O-H stretch is often a weak scatterer in Raman spectra, the C-F and C-C ring vibrations are typically strong, providing a detailed fingerprint of the molecular backbone.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Frequency Range (cm⁻¹) Significance
O-H Stretch (H-bonded) IR 3200 - 3500 (Broad) Indicates the presence of intermolecular hydrogen bonding, a key feature of alcohols. nih.govfrontiersin.org
C-H Stretch (Aliphatic) IR, Raman 2850 - 3000 Confirms the presence of the cyclohexane and methylene (B1212753) groups.
C-F Stretch IR 1000 - 1200 (Strong) A strong, characteristic absorption confirming the presence of fluorine atoms. The gem-difluoro group may lead to multiple strong bands.
C-O Stretch IR 1000 - 1100 Corresponds to the stretching vibration of the primary alcohol's C-O bond.

High-Resolution Mass Spectrometry for Molecular Formula Validation and Isotopic Abundance

High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, is essential for confirming the elemental composition of a molecule. nih.govucdavis.edu HRMS provides a highly accurate mass measurement of the molecular ion, typically with sub-ppm (parts-per-million) mass accuracy. researchgate.net

For this compound (C₇H₁₂F₂O), the exact mass can be calculated and compared to the experimentally measured value to validate the molecular formula.

Calculated Monoisotopic Mass: 150.08558 u

An experimental HRMS measurement yielding a value extremely close to this calculated mass provides strong evidence for the proposed formula, ruling out other possibilities with the same nominal mass. escholarship.org

Furthermore, the mass spectrum displays an isotopic pattern that serves as an additional validation point. The relative abundance of the M+1 peak, which arises primarily from the natural abundance of ¹³C (≈1.1%), can be predicted. For a molecule with seven carbon atoms, the theoretical intensity of the M+1 peak is approximately 7.7% of the monoisotopic (M) peak. Observation of this isotopic abundance in the spectrum further corroborates the assigned molecular formula. nih.govfigshare.com

Theoretical and Computational Chemistry for this compound

Theoretical and computational methods provide a powerful complement to experimental data, offering deep insights into the electronic structure, conformational stability, and dynamic behavior of molecules. ed.ac.uk

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding in Difluorinated Cyclohexanes

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and energetics of molecules. jkps.or.kr For this compound, DFT calculations can predict key properties with high accuracy. acs.orgnih.gov

DFT calculations are used to:

Optimize Geometries: Determine the lowest-energy three-dimensional structures for different conformers (e.g., chair with axial vs. equatorial -CH₂OH). jkps.or.kr

Calculate Relative Energies: Compare the stability of different conformers. It is expected that the conformer with the bulky hydroxymethyl group in the equatorial position will be significantly more stable to avoid steric clashes (1,3-diaxial interactions).

Analyze Bonding: The introduction of two electronegative fluorine atoms on C2 polarizes the C-F bonds and influences the charge distribution across the entire ring. DFT can quantify these effects through analysis of molecular orbitals and atomic charges. aps.orgcapes.gov.br The calculations can also shed light on the nature of hyperconjugative interactions, such as the anomeric effect that can occur in fluorinated cyclohexanes, which may influence conformational preference. acs.org

Predict Spectroscopic Data: DFT can be used to calculate NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to confirm structural assignments. nih.govarabjchem.orgresearchgate.net

Table 3: Representative DFT-Calculated Properties for this compound Conformers This table presents expected outcomes from a typical DFT study (e.g., using B3LYP functional with a suitable basis set).

Property Equatorial -CH₂OH Conformer Axial -CH₂OH Conformer Remarks
Relative Energy (kcal/mol) 0.00 (Reference) +1.5 to +2.5 The equatorial conformer is predicted to be the global minimum due to lower steric strain. acs.org
C-F Bond Length (Å) ~1.38 - 1.40 ~1.38 - 1.40 DFT provides precise bond lengths influenced by the ring conformation.
Dipole Moment (Debye) ~2.0 - 2.5 ~1.5 - 2.0 The overall molecular polarity is dependent on the orientation of the polar C-F and C-O bonds.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes of Fluorinated Cyclohexyl Alcohols

While DFT is excellent for static structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of flexible molecules over time. nih.govnih.gov

Molecular Mechanics (MM) force fields provide a computationally less expensive way to scan the potential energy surface. A conformational search using MM can identify all stable and metastable conformers (chair, twist-boat, etc.) and estimate their relative energies and the energy barriers for interconversion between them.

Molecular Dynamics (MD) simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. nih.gov An MD simulation of this compound, either in the gas phase or in a solvent box, can reveal:

Conformational Preferences: The simulation will show the proportion of time the molecule spends in different conformations, providing a dynamic view of the conformational equilibrium. nih.gov

Ring Inversion Pathways: The simulation can capture rare events like the chair-to-chair ring flip, allowing for the study of the transition states (e.g., half-chair, boat conformations) and the calculation of the energy barrier for this process. jkps.or.kr

Together, these computational techniques provide a molecular-level movie of the compound's behavior, complementing the static picture provided by NMR and DFT.

Computational Studies of Reaction Mechanisms Involving Difluorocyclohexyl Alcohols

These studies often explore fundamental reactions such as oxidation, dehydration, and substitution, revealing the significant influence of fluorine substitution on the electronic structure, stability of intermediates, and energy barriers of transition states. For instance, computational models can predict the preferred sites of nucleophilic or electrophilic attack, the likelihood of carbocation rearrangements, and the role of the solvent in reaction pathways.

One area of computational investigation relevant to difluorocyclohexyl alcohols is the study of neighboring group participation by fluorine. Although fluorine is highly electronegative, under certain circumstances, it can act as a neighboring group, influencing the stereochemistry and rate of a reaction. DFT calculations can model the transition states and intermediates involved in such participation, determining whether a direct displacement (S_N2) or a pathway involving anchimeric assistance is more favorable. These studies often involve the analysis of bond lengths, bond angles, and vibrational frequencies of the calculated structures.

Dehydration reactions of fluorinated cyclic alcohols have also been a subject of theoretical investigation. Computational models can elucidate the role of acid catalysts and the stability of the resulting carbocation or alkene products. The presence of geminal fluorine atoms, as in this compound, is expected to have a profound effect on the stability of any adjacent positive charge, thereby influencing the mechanism of dehydration. DFT calculations can quantify this electronic effect and predict the regioselectivity of elimination.

While direct and detailed computational research on the reaction mechanisms of this compound is a clear area for future research, the existing body of computational work on analogous fluorinated systems provides a strong foundation for predicting its chemical behavior. The data and mechanistic principles derived from these studies are instrumental in guiding synthetic efforts and understanding the reactivity of this and other fluorinated cyclohexyl alcohols.

Reactivity and Chemical Transformations of 2,2 Difluorocyclohexyl Methanol

Reactions Involving the Hydroxyl Functionality of (2,2-Difluorocyclohexyl)methanol

The primary alcohol group is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and derivatization through etherification and esterification.

Oxidation: As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. youtube.com

Partial Oxidation to Aldehyde: The use of mild oxidizing agents can selectively convert the primary alcohol to its corresponding aldehyde, (2,2-Difluorocyclohexyl)methanal. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) are effective for this transformation, stopping the oxidation at the aldehyde stage. youtube.com Another mild option involves the use of sodium hypochlorite (B82951) in the presence of a stable free radical like TEMPO. youtube.com

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents, typically those used in acidic conditions, will oxidize the primary alcohol completely to the carboxylic acid, 2,2-Difluorocyclohexanecarboxylic acid. youtube.com Common reagents for this include chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid. passmyexams.co.uk In such strong oxidations, any initially formed aldehyde is rapidly oxidized further to the more stable carboxylic acid. passmyexams.co.uk

The general pathways for these oxidations are summarized below:

Starting MaterialReagent(s)ProductReaction Type
This compoundPyridinium Chlorochromate (PCC)(2,2-Difluorocyclohexyl)methanalPartial Oxidation
This compoundNa₂Cr₂O₇, H₂SO₄, H₂O2,2-Difluorocyclohexanecarboxylic acidFull Oxidation

Reduction: The reduction of the primary alcohol functionality in this compound involves the complete removal of the hydroxyl group to yield 1,1-difluoro-2-methylcyclohexane. This deoxygenation process is more challenging than oxidation because the hydroxyl group is a poor leaving group. The reaction typically requires a two-step procedure where the alcohol is first converted into a better leaving group.

A common strategy involves converting the alcohol to a tosylate ester using tosyl chloride. Tosylates are excellent leaving groups and can be subsequently reduced to the alkane using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Alternative modern methods for the deoxygenation of primary alcohols include reduction of their derived diphenyl phosphate (B84403) esters. organic-chemistry.org

The hydroxyl group of this compound serves as a key site for derivatization, allowing for the synthesis of various ethers and esters.

Etherification: Ethers can be synthesized via several methods. A prominent example is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide ion, followed by its reaction with an alkyl halide. For this compound, treatment with a strong base like sodium hydride (NaH) would generate the corresponding sodium alkoxide. This nucleophile can then react with an alkyl halide (e.g., methyl iodide) to produce a (2,2-difluorocyclohexyl)methyl ether. Acid-catalyzed etherification using other alcohols is also a viable, though often less direct, method. rsc.org

Esterification: The most common method for converting an alcohol to an ester is the Fischer esterification. masterorganicchemistry.com This equilibrium process involves reacting this compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com To drive the reaction toward the ester product, the alcohol is often used in large excess, or the water generated during the reaction is removed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com Alternatively, for a more irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride.

A summary of potential derivatization reactions is provided in the table below.

Reaction TypeReagentsProduct Class
Etherification 1. NaH2. R-X (e.g., CH₃I)Alkyl (2,2-difluorocyclohexyl)methyl ether
Esterification R-COOH, H⁺ (catalyst)Alkyl (2,2-difluorocyclohexyl)carboxylate
Esterification R-COCl, PyridineAlkyl (2,2-difluorocyclohexyl)carboxylate

Nucleophilic substitution at the methanol (B129727) carbon requires converting the poor leaving group, –OH, into a better one. masterorganicchemistry.com This is typically achieved by protonating the alcohol under strongly acidic conditions to form –OH₂⁺ or by converting it to a sulfonate ester (e.g., tosylate or mesylate). masterorganicchemistry.com

Once a good leaving group is in place, substitution can proceed via Sₙ1 or Sₙ2 mechanisms. youtube.com

Sₙ2 Reaction: Given that this is a primary alcohol, the Sₙ2 pathway is generally favored. This mechanism involves a one-step, concerted process where the nucleophile attacks the carbon as the leaving group departs. utexas.eduyoutube.com This pathway avoids the formation of a highly unstable primary carbocation. The reaction proceeds with an inversion of stereochemistry if the carbon were chiral.

Sₙ1 Reaction and Rearrangements: An Sₙ1 mechanism, which involves the formation of a carbocation intermediate, is highly unlikely for this compound. masterorganicchemistry.comyoutube.com A primary carbocation is inherently unstable. Furthermore, the powerful electron-withdrawing inductive effect of the two fluorine atoms at the adjacent C2 position would severely destabilize any positive charge on the methanol carbon, making its formation energetically prohibitive. Consequently, carbocation rearrangements, which are a hallmark of Sₙ1 reactions involving secondary and tertiary systems, are not expected to be a significant pathway for this compound. masterorganicchemistry.comyoutube.com

Reactivity Profile of the 2,2-Difluorocyclohexyl Ring

The geminal difluoro substitution on the cyclohexane (B81311) ring dramatically alters its electronic properties and, therefore, its reactivity and stability.

The introduction of fluorine atoms into the cyclohexane ring imparts several key characteristics:

Increased Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, contributing to the enhanced thermal and chemical stability of the molecule. tandfonline.com

Inductive Effect: Fluorine is the most electronegative element, and its presence results in a strong electron-withdrawing inductive effect (–I effect). tandfonline.com This effect polarizes the C-F bonds and influences the electron density of neighboring bonds and functional groups. For instance, the fluorine atoms can lower the basicity of nearby atoms, which can affect properties like bioavailability in medicinal chemistry contexts. tandfonline.com

Chemical Inertness: The gem-difluoro group itself is generally inert to many chemical reagents. The high strength of the C-F bonds makes them resistant to cleavage, meaning the CF₂ group typically remains intact during reactions involving other parts of the molecule.

The geometry and conformational preferences of the this compound ring system are governed by complex stereoelectronic interactions.

Conformational Preference: Like cyclohexane, the difluorinated ring predominantly adopts a chair conformation to minimize torsional and steric strain. The bulky (hydroxymethyl) group at the C1 position will strongly prefer an equatorial position to avoid unfavorable 1,3-diaxial interactions.

Hyperconjugation: The orientation of the C-F bonds can be stabilized by hyperconjugative interactions. Specifically, donation of electron density from an adjacent anti-periplanar C-H or C-C sigma bond into the low-lying antibonding orbital of the C-F bond (σC-H → σ*C-F) can stabilize the conformation where the fluorine atom is axial. researchgate.net However, this effect is often in competition with steric factors.

Ring Transformations and Cycloaddition Reactions of Cyclohexyl Derivatives

While specific ring transformation and cycloaddition reactions of this compound have not been extensively documented, the reactivity of the cyclohexyl core can be inferred from the behavior of related cyclohexane derivatives.

Ring Transformations:

The 2,2-difluorocyclohexane ring is generally stable under many reaction conditions. However, under forcing conditions or with specific reagents, ring-opening or ring-contraction reactions could potentially occur. For instance, treatment with strong bases at high temperatures might lead to elimination reactions, which, depending on the substrate and conditions, could be followed by skeletal rearrangements. It is important to note that the stability of the C-F bond makes direct cleavage unlikely under typical synthetic conditions.

Cycloaddition Reactions:

The saturated nature of the cyclohexane ring in this compound precludes its direct participation as a diene or dienophile in classical Diels-Alder reactions. However, functionalization of the ring to introduce unsaturation could open pathways for cycloaddition reactions. For example, elimination of water from the alcohol or elimination of HF (under harsh conditions) could generate a cyclohexene (B86901) derivative, which could then act as a dienophile in [4+2] cycloadditions.

The participation of cyclohexyl derivatives in cycloaddition reactions is a powerful tool for the construction of complex polycyclic systems. libretexts.orgyoutube.com For instance, a cyclohexene derivative can react with a diene, such as 1,3-butadiene, to form a bicyclic adduct. The stereochemical outcome of such reactions is often governed by the dienophile's substituents. libretexts.org

Cycloaddition TypeReactantsProduct TypePotential for this compound Derivative
[4+2] Cycloaddition (Diels-Alder) Diene + Alkene (Dienophile)Six-membered ringPossible after introduction of a double bond into the cyclohexane ring.
[2+2] Cycloaddition Alkene + AlkeneFour-membered ringPhotochemical conditions could potentially induce cycloaddition if a double bond is present. wikipedia.org
1,3-Dipolar Cycloaddition 1,3-Dipole + Alkene (Dipolarophile)Five-membered heterocyclic ringA cyclohexene derivative could act as a dipolarophile.

Mechanistic Studies of Key Reactions Involving this compound

Due to the limited specific literature on this compound, mechanistic discussions for its key reactions are based on established principles for analogous fluorinated alcohols and cyclohexyl systems.

Oxidation of the Hydroxyl Group:

A fundamental transformation for a primary alcohol is its oxidation to an aldehyde or a carboxylic acid. The mechanism of this reaction would likely proceed through standard pathways, although the presence of the fluorine atoms could influence the reaction rates.

For example, oxidation using a chromium-based reagent like pyridinium chlorochromate (PCC) would likely involve the following steps:

Formation of a chromate (B82759) ester intermediate.

Base-assisted deprotonation at the carbon bearing the hydroxyl group, leading to the elimination of the chromium species and formation of the corresponding aldehyde, (2,2-Difluorocyclohexyl)carbaldehyde.

The electron-withdrawing nature of the fluorine atoms would likely make the hydroxyl proton more acidic, potentially facilitating the initial esterification step. Conversely, the inductive effect might slightly destabilize a developing positive charge on the adjacent carbon in some oxidation mechanisms.

Nucleophilic Substitution at the Hydroxymethyl Group:

The conversion of the alcohol to other functional groups, such as halides or ethers, would proceed through nucleophilic substitution mechanisms. For instance, reaction with a hydrohalic acid (e.g., HBr) would likely follow an S_N2 or S_N1 pathway, depending on the reaction conditions.

Given that it is a primary alcohol, an S_N2 mechanism is generally favored. The proposed mechanism would involve:

Protonation of the hydroxyl group by the acid to form a good leaving group (water).

Backside attack by the halide nucleophile on the carbon atom, displacing the water molecule.

The steric bulk of the cyclohexane ring and the electronic effects of the gem-difluoro group would influence the rate of this substitution.

Influence of Fluorine Atoms on Reactivity:

Fluorinated alcohols exhibit unique properties that can influence reaction mechanisms. researchgate.netresearchgate.netarkat-usa.org The strong hydrogen-bonding ability of the hydroxyl group, enhanced by the electron-withdrawing fluorine atoms, can lead to self-association or strong interactions with solvents and reagents. researchgate.netacs.org This can affect the kinetics and outcomes of reactions. For instance, in reactions where the alcohol acts as a solvent or a co-solvent, its low nucleophilicity and high ionizing power can promote reactions that proceed through cationic intermediates. researchgate.net

Role of 2,2 Difluorocyclohexyl Methanol As an Advanced Synthetic Building Block

Integration into Complex Organic Architectures for Academic Research

The gem-difluorocyclohexyl motif is increasingly sought after in the synthesis of complex organic molecules for academic and industrial research. The introduction of this group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. enamine.net The use of (2,2-Difluorocyclohexyl)methanol as a starting material simplifies the synthesis of these complex structures by providing the fluorinated core in a ready-to-use form.

Researchers can leverage the hydroxyl group of this compound for a variety of standard chemical transformations. These include oxidation to the corresponding aldehyde or carboxylic acid, etherification, esterification, and conversion to leaving groups for nucleophilic substitution reactions. This versatility allows for the incorporation of the difluorocyclohexyl unit into a wide array of more complex scaffolds, such as polycyclic natural product analogues, sophisticated ligands for catalysis, and probes for chemical biology. The presence of the CF2 group can also influence the reactivity and conformation of the entire molecule, a feature that is being actively explored in the development of new synthetic methodologies.

Recent advances in catalysis, such as photoredox-catalyzed reactions, have further expanded the toolbox for functionalizing aliphatic cores. princeton.edu While these methods are powerful, starting with a pre-functionalized and fluorinated building block like this compound can offer a more direct and efficient route to the desired complex target, avoiding potentially harsh fluorination conditions at later stages of a synthesis.

Design of Novel Scaffolds Featuring the Difluorocyclohexylmethanol Moiety

The design of novel molecular scaffolds is a central theme in drug discovery, aiming to generate molecules with improved "drug-like" properties. unife.itresearchgate.net The difluorocyclohexylmethanol moiety is an attractive component in this endeavor. The replacement of a methylene (B1212753) (CH2) or carbonyl (C=O) group with a difluoromethylene (CF2) group can lead to significant changes in the parent molecule's properties, as outlined in the table below.

PropertyInfluence of the gem-Difluoro Group
Lipophilicity (logP) Generally increases, but can be influenced by the overall molecular structure. nih.gov
Metabolic Stability Often enhanced due to the strength of the C-F bond, blocking metabolic oxidation at that position. enamine.netnih.gov
Acidity/Basicity (pKa) The strong electron-withdrawing effect of the fluorine atoms can lower the pKa of nearby acidic protons and decrease the basicity of adjacent amines. nih.govnih.gov
Conformation The CF2 group can alter ring conformation and act as a "conformational lock".
Dipole Moment The C-F bonds introduce a significant local dipole, which can influence intermolecular interactions and binding to protein targets.

The hydroxyl group of this compound serves as a convenient attachment point for diversification, allowing chemists to append a wide range of other chemical fragments. This modular approach enables the rapid generation of libraries of novel compounds built around the fluorinated core. For instance, the core can be integrated into privileged structures, which are molecular frameworks known to bind to multiple biological targets. unife.it This strategy has been successfully employed in the design of agonists for various receptors, where constraining a flexible side chain within a cyclic structure, such as a pyrrolidine, has led to improved selectivity and metabolic stability. nih.gov The difluorocyclohexylmethanol core offers a similar, albeit fluorinated, platform for such scaffold-based drug design.

Stereocontrolled Introduction of Fluorine via this compound Derivatives

Achieving stereocontrol in the synthesis of complex molecules is a significant challenge, particularly when introducing fluorine atoms. The development of methods for the stereoselective synthesis of fluorinated compounds is an active area of research. acs.orgnih.govrsc.org Using a pre-fluorinated chiral building block is a powerful strategy to circumvent the difficulties associated with the direct, stereoselective fluorination of a complex, late-stage intermediate.

This compound can be prepared in enantiomerically pure forms, providing access to either the (R) or (S) enantiomer. By starting with an enantiopure building block, the stereochemistry of the fluorinated core is set from the beginning of the synthesis. This allows for the subsequent elaboration of the molecule without the risk of racemization or the need for difficult chiral separations of the final product.

This approach is particularly valuable in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. The demand for enantiopure fluorinated building blocks is highlighted by the development of biocatalytic methods to produce fluorinated cyclopropanes with high diastereo- and enantiocontrol, a transformation that is challenging for traditional chemocatalysis. nih.gov this compound and its derivatives offer a reliable way to incorporate a gem-difluorinated six-membered ring with a defined stereochemistry into a target molecule.

Utility in Bridging Fluorinated and Non-Fluorinated Chemical Space

A key strategy in modern drug discovery is the exploration of new areas of chemical space. Fluorinated compounds occupy a unique region of this space due to their distinct properties. This compound acts as an excellent bridge between the world of fluorinated and non-fluorinated chemistry.

The compound itself is amphiphilic in nature, possessing a lipophilic, fluorinated carbocyclic core and a hydrophilic alcohol functional group. This dual character is advantageous in synthesis and can also be beneficial for the pharmacokinetic profile of a drug candidate. The hydroxyl group provides a reactive site for connecting the fluorinated aliphatic ring to a variety of non-fluorinated moieties, including aromatic and heteroaromatic rings, peptides, and other complex fragments.

This bridging capability allows for the systematic modification of existing, non-fluorinated drug candidates or bioactive compounds. By replacing a non-fluorinated cyclohexyl or a similar aliphatic ring with the 2,2-difluorocyclohexyl group, medicinal chemists can fine-tune the properties of a molecule. This approach can lead to improvements in potency, selectivity, and metabolic stability, ultimately enhancing the therapeutic potential of the compound. nih.govrsc.org The impact of such a substitution is summarized in the table below.

Original FragmentFluorinated ReplacementPotential Benefits
CyclohexylmethanolThis compoundIncreased metabolic stability, altered lipophilicity, modified binding interactions.
Cyclohexanone2,2-Difluorocyclohexanone (from oxidation of the alcohol)Altered electronics and reactivity of the carbonyl group, potential for unique hydrogen bonding.
Benzyl alcoholThis compoundIntroduction of a 3D, C(sp3)-rich fluorinated scaffold to replace a flat aromatic ring, improving solubility and metabolic profile.

In essence, this compound provides a practical and efficient means to infuse the desirable properties of fluorine into a broader range of molecular architectures, thereby expanding the accessible chemical space for the discovery of new and improved chemical entities.

Future Research Directions and Methodological Advancements for 2,2 Difluorocyclohexyl Methanol

Exploration of Novel Catalytic Systems for (2,2-Difluorocyclohexyl)methanol Synthesis

The synthesis of this compound presents unique challenges due to the geminal difluoro group on the cyclohexane (B81311) ring. The development of innovative catalytic systems is paramount for efficient and selective production.

Development of Highly Enantioselective and Diastereoselective Methodologies

The creation of stereochemically defined molecules is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. For this compound, which possesses a stereocenter at the carbinol-bearing carbon, the development of enantioselective and diastereoselective synthetic routes is a key area of future research.

Current strategies in asymmetric synthesis can provide a roadmap for achieving this. Research into the diastereoselective synthesis of other fluorinated compounds, such as 2',3',4',5',6'-pentafluoroheptanes, has demonstrated the feasibility of stereocontrolled fluorination reactions. nih.gov Methodologies involving the sequential fluorination of diastereoisomeric alcohol-diepoxides have proven effective, with reactions like epoxide ring-opening using triethylamine (B128534) trishydrofluoride (HF.NEt3) and dehydroxyfluorination with reagents like Deoxo-Fluor proceeding with high stereospecificity. nih.gov Similar strategies could be adapted for the synthesis of optically active this compound precursors.

Furthermore, the development of catalytic enantioselective methods for the synthesis of homoallylic alcohols, utilizing organozinc complexes, showcases a potential pathway. nih.gov Such processes can be fine-tuned to achieve high diastereoselectivity and enantioselectivity, offering access to a variety of stereochemically defined polyfluorinated molecules. nih.gov Future work will likely focus on designing chiral catalysts, potentially based on transition metals, that can effectively control the stereochemistry during the formation of the this compound scaffold.

Interactive Table: Potential Enantioselective and Diastereoselective Methodologies

MethodologyPotential Catalyst/ReagentKey FeatureRelevant Finding
Asymmetric HydrogenationChiral Rhodium or Ruthenium complexesDirect reduction of a corresponding ketone with control of the alcohol stereocenter.General principle in asymmetric catalysis.
Chiral Lewis Acid CatalysisChiral Boron or Titanium complexesCatalyzing key bond-forming reactions with stereocontrol.Broadly applied in organic synthesis.
BiocatalysisEngineered Enzymes (e.g., Ketoreductases)Highly specific reduction of a ketone precursor under mild, environmentally friendly conditions.Growing area in green chemistry.
Stereocontrolled FluorinationDeoxo-Fluor, HF.NEt3Sequential, stereospecific introduction of fluorine atoms. nih.govDemonstrated in the synthesis of other polyfluorinated alkanes. nih.gov

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes. For this compound, future research will aim to develop more sustainable and environmentally friendly synthetic routes. This includes the use of less hazardous reagents, milder reaction conditions, and the reduction of waste.

One promising avenue is the exploration of electrochemical synthesis. The successful electrification of the direct synthesis of anhydrous formaldehyde (B43269) from methanol (B129727) demonstrates the potential of electrochemical methods to provide selective and efficient reactions at relevant scales, paving the way for greener industrial processes. rsc.org Applying similar principles to the synthesis of this compound or its precursors could significantly reduce the environmental impact.

Another key aspect is the development of catalysts that operate under more benign conditions. For instance, in the context of methanol synthesis from CO2, significant research is focused on developing catalysts, such as copper-zinc oxide (Cu-ZnO) based systems, that are active at lower temperatures. sciencedaily.com While the reaction is different, the underlying principle of catalyst design for lower energy consumption is transferable. The use of environmentally friendly solvents, such as propylene (B89431) carbonate, which can also act as a reagent, is another area of exploration in modern organic synthesis. nih.govresearchgate.net

Development of Predictive Models for Reactivity and Selectivity

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, the development of predictive models for its reactivity and selectivity will be crucial for accelerating the discovery of new applications and optimizing synthetic routes.

Density Functional Theory (DFT) calculations have been successfully used to predict the activity of catalysts in other contexts, such as methanol synthesis. dtu.dk Similar computational studies could be employed to understand the electronic properties of this compound and to predict its behavior in various chemical transformations. These models can help in the rational design of new catalysts and in understanding the mechanisms of reactions involving this fluorinated alcohol.

By simulating reaction pathways and transition states, researchers can gain insights into the factors that control enantioselectivity and diastereoselectivity in its synthesis. This predictive capability can guide experimental work, reducing the number of trial-and-error experiments and leading to more efficient development of new synthetic methodologies.

Emerging Applications in Material Science Precursors and Advanced Organic Synthesis

The unique properties conferred by the geminal difluoro group make this compound an attractive building block for new materials and complex organic molecules.

In material science, the introduction of fluorinated motifs can lead to materials with desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics. Highly fluorinated cyclohexanes, for example, can exhibit exceptionally large dipole moments, leading to self-assembly into supramolecular polymers. nih.gov While this compound is not as heavily fluorinated, the principle that selective fluorination can control molecular properties holds. nih.gov Future research could explore the use of this compound as a monomer or precursor for the synthesis of novel polymers, liquid crystals, and other advanced materials.

In advanced organic synthesis, this compound can serve as a versatile intermediate. The development of efficient methods for constructing complex structures is a significant goal in organic chemistry. nih.govresearchgate.net The difluorocyclohexyl moiety can be incorporated into larger, more complex molecules, potentially leading to new pharmaceuticals or agrochemicals with enhanced properties. The field of "click chemistry" provides a powerful tool for the construction of complex materials, and fluorinated building blocks can be valuable components in such syntheses. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for (2,2-Difluorocyclohexyl)methanol in laboratory settings?

  • Methodology : Synthesis typically involves fluorination of a cyclohexane precursor followed by hydroxylation. For example, using a difluoroalkylation reagent under mild temperatures (e.g., 40–60°C) in solvents like methanol or DMF. Purification steps may include recrystallization (ethanol/water mixtures) or column chromatography to isolate high-purity product .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Ensure anhydrous conditions to prevent hydrolysis of intermediates.

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for aerosolized particles or vapors .
  • First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes with saline .
  • Environmental Controls : Avoid drainage contamination; use secondary containment trays during transfers .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm fluorine substitution patterns and hydroxyl group presence (δ ~1.5–2.5 ppm for cyclohexyl protons; δ ~3.5–4.5 ppm for -CH2OH) .
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~166) .
  • Melting Point Analysis : Compare observed values (e.g., 58–64°C) with literature to detect impurities .

Advanced Research Questions

Q. What strategies optimize synthetic yield and scalability of this compound?

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluorination efficiency .
  • Solvent Optimization : Polar aprotic solvents like DMF improve reagent solubility, while reducing reaction time .
  • Scalability : Pilot-scale reactions require controlled exothermic conditions; inline IR monitoring ensures intermediate stability .

Q. How does the 2,2-difluoro substitution impact metabolic stability in pharmacological studies?

  • Mechanistic Insight : The geminal difluoro group reduces cytochrome P450-mediated oxidation by blocking metabolic "hotspots," as seen in analogous difluorocyclohexyl fragments .
  • Experimental Validation : Conduct in vitro microsomal assays (human liver microsomes) to compare half-life with non-fluorinated analogs .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, boiling point)?

  • Data Validation : Cross-reference multiple sources (e.g., PubChem, EPA DSSTox) and replicate measurements using standardized protocols (e.g., OECD 105 for water solubility) .
  • Contradiction Analysis : Use quantum chemical calculations (e.g., COSMO-RS) to predict partition coefficients and compare with experimental results .

Key Methodological Recommendations

  • Synthesis : Prioritize regioselective fluorination using SF4 or DAST reagents under nitrogen .
  • Safety : Implement fume hoods for all reactions involving volatile fluorinated intermediates .
  • Data Integrity : Use Open Science Framework (OSF) to document and share raw spectral data for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.